6-Ethoxypiperidin-2-one
Overview
Description
6-Ethoxypiperidin-2-one is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypiperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with 2-oxo-6-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts, such as rhodium or iridium complexes, can facilitate the cyclization process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to 6-ethoxypiperidine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: 6-ethoxypiperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
6-Ethoxypiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethoxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
2-Piperidone: Another piperidine derivative with similar structural features.
6-Methoxypiperidin-2-one: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness: 6-Ethoxypiperidin-2-one is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with certain molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-ethoxypiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7-5-3-4-6(9)8-7/h7H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVDRMRIWUCVJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481077 | |
Record name | 2-Piperidinone, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39662-64-1 | |
Record name | 2-Piperidinone, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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